Cas no 946298-04-0 (2,6-difluoro-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide)

2,6-Difluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a fluorinated sulfonamide derivative with a thiophene moiety, designed for applications in medicinal chemistry and pharmaceutical research. Its structure incorporates multiple fluorine substitutions, enhancing metabolic stability and bioavailability. The benzenesulfonyl and benzamide groups contribute to its potential as a scaffold for protease inhibition or receptor modulation. The thiophene ring may improve binding affinity to biological targets. This compound is suited for exploratory studies in drug discovery, particularly in targeting diseases where fluorinated sulfonamides show efficacy. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for structure-activity relationship investigations.
2,6-difluoro-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide structure
946298-04-0 structure
Product name:2,6-difluoro-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide
CAS No:946298-04-0
MF:C20H16F3NO3S2
MW:439.471153259277
CID:5516223

2,6-difluoro-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2,6-difluoro-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
    • 2,6-difluoro-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide
    • Inchi: 1S/C20H16F3NO3S2/c1-12-10-13(7-8-14(12)21)29(26,27)18(17-6-3-9-28-17)11-24-20(25)19-15(22)4-2-5-16(19)23/h2-10,18H,11H2,1H3,(H,24,25)
    • InChI Key: VPFNGIBXMJTRGP-UHFFFAOYSA-N
    • SMILES: C(NCC(S(C1=CC=C(F)C(C)=C1)(=O)=O)C1SC=CC=1)(=O)C1=C(F)C=CC=C1F

2,6-difluoro-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2047-0146-40mg
2,6-difluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
946298-04-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2047-0146-75mg
2,6-difluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
946298-04-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F2047-0146-1mg
2,6-difluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
946298-04-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2047-0146-5mg
2,6-difluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
946298-04-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2047-0146-20mg
2,6-difluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
946298-04-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2047-0146-20μmol
2,6-difluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
946298-04-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2047-0146-10mg
2,6-difluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
946298-04-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2047-0146-15mg
2,6-difluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
946298-04-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2047-0146-4mg
2,6-difluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
946298-04-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2047-0146-3mg
2,6-difluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
946298-04-0 90%+
3mg
$63.0 2023-05-17

Additional information on 2,6-difluoro-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide

Research Briefing on 2,6-difluoro-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide (CAS: 946298-04-0)

The compound 2,6-difluoro-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide (CAS: 946298-04-0) has recently emerged as a molecule of significant interest in the field of chemical biology and medicinal chemistry. This briefing synthesizes the latest research findings on this compound, focusing on its structural characteristics, biological activity, and potential therapeutic applications.

Recent studies have highlighted the unique structural features of this compound, which combines a difluorobenzamide core with a thiophene-ethylsulfonyl moiety. The presence of multiple fluorine atoms is believed to enhance its metabolic stability and membrane permeability, making it a promising candidate for drug development. Computational modeling and X-ray crystallography studies have provided detailed insights into its three-dimensional conformation and binding interactions with target proteins.

In vitro and in vivo pharmacological evaluations have demonstrated that 2,6-difluoro-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide exhibits potent inhibitory activity against specific kinase targets implicated in inflammatory and oncogenic pathways. Notably, it has shown nanomolar affinity for certain tyrosine kinases, with selectivity profiles that suggest potential for reduced off-target effects compared to existing therapeutics.

Mechanistic studies have elucidated that this compound modulates key signaling cascades, including the MAPK and PI3K/AKT pathways, through allosteric binding to regulatory domains. These findings are particularly relevant for the development of next-generation targeted therapies in oncology and autoimmune diseases. Recent preclinical data indicate promising efficacy in xenograft models of solid tumors, with favorable pharmacokinetic properties and manageable toxicity profiles.

From a synthetic chemistry perspective, novel routes for the scalable production of 946298-04-0 have been reported, featuring improved yields and reduced environmental impact through green chemistry approaches. These advancements address previous challenges in the large-scale synthesis of this structurally complex molecule.

The current research landscape suggests several potential directions for future investigation. These include structure-activity relationship studies to optimize potency and selectivity, formulation development to enhance bioavailability, and exploration of combination therapies with existing standard-of-care medications. Additionally, emerging data suggest possible applications in neurodegenerative disorders, warranting further exploration of its blood-brain barrier penetration capabilities.

In conclusion, 2,6-difluoro-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide represents a chemically novel and biologically active scaffold with significant therapeutic potential. The compound's unique properties and promising preclinical data position it as an important candidate for continued investigation in drug discovery programs. Ongoing research efforts are expected to further clarify its mechanism of action and clinical translation potential in the coming years.

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